molecular formula C19H13NO3 B2894261 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one CAS No. 1241685-20-0

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one

Cat. No.: B2894261
CAS No.: 1241685-20-0
M. Wt: 303.317
InChI Key: UBJIXORFSDCNJI-QPJJXVBHSA-N
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Description

(E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one is a synthetic enone derivative provided for research purposes. This compound is structurally categorized as a 1,3-disubstituted prop-2-en-1-one (chalcone), a class known for its electrophilic α,β-unsaturated carbonyl moiety that acts as a Michael acceptor, enabling interaction with cysteine-dependent signaling pathways . Enone derivatives have demonstrated significant cytoprotective, anti-inflammatory, and antioxidant properties in research models . This particular analogue incorporates a benzo[d][1,3]dioxol-5-yl (piperonyl) group and a quinolin-6-yl moiety, a scaffold of high interest in medicinal chemistry due to its prevalence in biologically active natural products and synthetic molecules . Quinoline-based alkaloids, such as those found in the Rutaceae plant family, have shown remarkable antimicrobial and antitumor activities in preliminary studies . The primary research value of this compound lies in the investigation of neutrophil-mediated inflammatory diseases. Related 1,3-disubstituted prop-2-en-1-one derivatives have been identified as potent, non-cytotoxic inhibitors of neutrophilic inflammation, effectively suppressing superoxide (SO) anion production and elastase release triggered by the bacterial chemoattractant fMLF (N-formyl-Met-Leu-Phe) in human neutrophils . The proposed mechanism of action for such enone derivatives involves the attenuation of key pro-inflammatory signaling pathways. Research on similar compounds indicates inhibition of phosphorylation in mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), and the PI3K/Akt axis . By modulating these pathways, the compound may help elucidate the mechanisms controlling oxidative burst and degranulation, processes which, when dysregulated, are implicated in a plethora of chronic conditions such as rheumatoid arthritis, atherosclerosis, diabetes mellitus, and chronic obstructive pulmonary disease . This product is intended for research use by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to handle this and all laboratory chemicals with appropriate care and in accordance with their institution's safety protocols.

Properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-3-quinolin-6-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3/c21-17(15-5-8-18-19(11-15)23-12-22-18)7-4-13-3-6-16-14(10-13)2-1-9-20-16/h1-11H,12H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJIXORFSDCNJI-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one, with the CAS number 1241685-20-0, is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.

PropertyValue
Molecular FormulaC19H13NO3
Molecular Weight303.3 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves the condensation of benzo[d][1,3]dioxole derivatives with quinoline compounds. This reaction exploits the electrophilic properties of the quinoline nitrogen and the nucleophilic character of the dioxole moiety.

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various studies:

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The compound's IC50 values were found to be comparable or superior to those of established chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer mechanisms have been explored through:
    • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
    • Apoptosis Induction : Annexin V-FITC assays indicate that treatment with this compound leads to increased apoptosis in cancer cells, suggesting it triggers programmed cell death pathways.
    • Cell Cycle Arrest : Studies indicate that it causes G0/G1 phase arrest in treated cells, halting their proliferation.

Other Biological Activities

In addition to its anticancer properties, preliminary investigations suggest that this compound may possess antibacterial and antifungal activities, although detailed studies are still required to confirm these effects.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound alongside other benzo[d][1,3]dioxole derivatives. The results indicated that this compound exhibited a potent inhibitory effect on tumor growth in xenograft models, significantly reducing tumor size compared to controls .

Study 2: Mechanistic Insights

Another study focused on elucidating the molecular mechanisms underlying its anticancer effects. Researchers utilized molecular docking techniques to predict interactions with key proteins involved in cell survival pathways. The findings suggested strong binding affinity for Bcl-2 family proteins, indicating a potential mechanism for inducing apoptosis .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties
    • Studies have shown that derivatives of chromenone compounds can inhibit the growth of various cancer cell lines. For instance, chromenone derivatives have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
    • The specific compound has been synthesized and tested against breast cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics .
  • Antioxidant Activity
    • The presence of the chromenone structure is associated with antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .
  • Antimicrobial Effects
    • Preliminary studies suggest that the compound may exhibit antimicrobial properties against certain bacterial strains. This opens avenues for its potential use in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is essential for optimizing its biological activity:

Structural FeatureEffect on Activity
Fluorine SubstitutionEnhances lipophilicity and may improve cell membrane penetration
Chromenone CoreCritical for anticancer and antioxidant activities
Alkyl SubstituentsInfluence solubility and biological availability

Case Studies

  • Anticancer Research
    • A study published in ACS Omega evaluated various chromenone derivatives, including 4-fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide, for their efficacy against breast cancer cells. Results indicated that the compound significantly reduced cell viability at micromolar concentrations .
  • Antioxidant Evaluation
    • Research conducted on chromenone derivatives highlighted their potential as antioxidants. The compound was tested using DPPH radical scavenging assays, demonstrating effective radical scavenging activity comparable to established antioxidants .
  • Antimicrobial Screening
    • A recent investigation into the antimicrobial properties of chromenone derivatives found that 4-fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of structurally related chalcones highlights key differences in substituents, conjugation, and bioactivity:

Compound Name Substituent (R) Melting Point (°C) Biological Activity Key References
Target Compound Quinolin-6-yl Not reported Anticancer (inferred) -
(E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,3-dichlorophenyl)prop-2-en-1-one 2,3-Dichlorophenyl Polymorph-specific Antifungal, Antibacterial
(E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-fluorophenyl)prop-2-en-1-one 4-Fluorophenyl Not reported Antiparasitic
(E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one 2,6-Dimethoxyphenyl 138.6–140.4 Anticancer
(E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one 2-Aminophenyl Not reported Antibacterial

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Chloro- and fluorophenyl derivatives exhibit enhanced antifungal and antiparasitic activities due to increased electrophilicity of the α,β-unsaturated ketone, facilitating nucleophilic attack by microbial enzymes .
  • Electron-Donating Groups (EDGs): Methoxy and amino groups improve solubility and hydrogen-bonding capacity, as seen in the 2,6-dimethoxyphenyl derivative’s anticancer activity .

Crystallographic and Supramolecular Features

  • Hydrogen Bonding: The 2-aminophenyl analog forms N–H⋯O hydrogen bonds (2.13–2.22 Å), stabilizing its crystal lattice . In contrast, dichlorophenyl derivatives rely on Cl⋯π interactions for packing .
  • Planarity: The (E)-configuration ensures coplanarity between the benzo[d][1,3]dioxole and aryl/heteroaryl groups, critical for π-π stacking interactions with biological targets .

Structure-Activity Relationship (SAR) Insights

  • Conjugation Length: Extended π-systems (e.g., quinoline) improve redox activity and binding affinity to hydrophobic enzyme pockets .
  • Substituent Position: Para-substituted aryl groups (e.g., 4-fluorophenyl) enhance metabolic stability compared to ortho-substituted analogs .
  • Hybridization Effects: Combining benzo[d][1,3]dioxole with heterocycles like quinoline synergizes antioxidant and cytotoxic properties .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for confirming the E-configuration of the α,β-unsaturated ketone moiety in this compound?

  • Methodology : The E-configuration is confirmed via proton NMR by observing the coupling constant (JJ) between the α and β protons of the enone system. For E-isomers, JJ typically ranges from 12–16 Hz due to trans-diaxial coupling, whereas Z-isomers exhibit smaller values (<10 Hz) . X-ray crystallography provides definitive proof of stereochemistry, as demonstrated in structurally analogous chalcone derivatives .
  • Validation : Cross-reference NMR data with computational simulations (e.g., DFT-based coupling constant predictions) to resolve ambiguities in overlapping signals.

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Approach : The compound is synthesized via Claisen-Schmidt condensation between benzo[d][1,3]dioxole-5-carbaldehyde and quinolin-6-yl acetophenone. Key optimizations include:

  • Catalyst selection : Use NaOH or KOH in ethanol under reflux, with yields improved by microwave-assisted synthesis (reduces side reactions) .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous purification to remove residual solvent.
  • Workup : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product from unreacted starting materials .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across different studies?

  • Analysis framework :

Assay standardization : Ensure consistent cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity studies). Variability in IC₅₀ values often arises from differences in assay protocols .

Solubility considerations : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts. Confirm solubility via dynamic light scattering (DLS) .

Statistical validation : Apply ANOVA or non-parametric tests to evaluate significance across replicates. Outlier removal must follow predefined criteria (e.g., Grubbs’ test) .

Q. How can molecular docking studies predict binding interactions with quinoline-targeted enzymes (e.g., topoisomerase II)?

  • Protocol :

Protein preparation : Retrieve the target enzyme’s crystal structure from the PDB (e.g., 1ZXM for topoisomerase II). Remove water molecules and add polar hydrogens using software like AutoDock Tools .

Ligand parameterization : Generate 3D conformers of the compound using Gaussian 09 with B3LYP/6-31G* basis set. Assign partial charges via the Gasteiger method .

Docking simulations : Perform rigid/flexible docking with AutoDock Vina. Prioritize binding poses with the lowest ΔG and validate via MD simulations (NAMD, 100 ns trajectory) to assess stability .

Q. What metabolic pathways are implicated in the compound’s pharmacokinetic profile, and how can structural modifications enhance bioavailability?

  • Metabolite identification :

  • In vitro assays : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-HRMS. Common Phase I modifications include hydroxylation of the benzodioxole ring .
  • CYP inhibition : Screen against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .
    • Bioavailability enhancement :
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the quinoline ring to reduce oxidative metabolism .
  • Formulate as a nanoemulsion to improve aqueous solubility and intestinal absorption .

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